REACTION_CXSMILES
|
[C:1]([C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([C:12]([O:14]C)=[O:13])=[CH:8][C:6]=2[CH:7]=1)#[N:2].C[OH:17]>O>[NH2:2][C:1]([C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8][C:6]=2[CH:7]=1)=[O:17]
|
Name
|
|
Quantity
|
426 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1OC2=C(C1)C=C(C=C2)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
LiOH monohydrate
|
Quantity
|
168 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred 6 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in H2O (10 ml)
|
Type
|
CUSTOM
|
Details
|
the white solid is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
is dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C=1OC2=C(C1)C=C(C=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 401 mg | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |